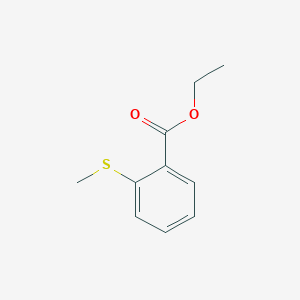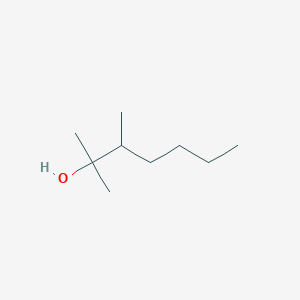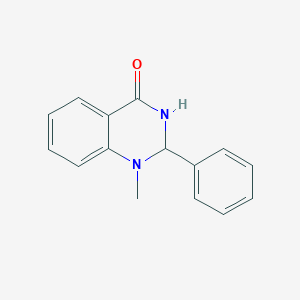
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one, also known as VUF-6002, is a compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one involves the inhibition of GSK-3β and CDK5, which leads to the modulation of various downstream signaling pathways. GSK-3β is involved in the regulation of glycogen metabolism, gene expression, and cell survival, while CDK5 plays a role in the regulation of neuronal development and synaptic plasticity. Inhibition of these enzymes has been shown to promote cell survival, reduce inflammation, and enhance neuroprotection.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. It has also been shown to enhance neuroprotection and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one in lab experiments is its ability to selectively target GSK-3β and CDK5, which allows for the modulation of specific downstream signaling pathways. However, one limitation is its relatively low potency compared to other GSK-3β and CDK5 inhibitors, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
For the research on 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one include the development of more potent derivatives, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of 1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one involves a multi-step process that starts with the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst to form 2-phenylquinazolin-4(3H)-one. This intermediate is then reacted with methyl iodide to form 1-methyl-2-phenylquinazolin-4-one, which is subsequently reduced to 1-methyl-2-phenyl-2,3-dihydroquinazolin-4-one using hydrogen gas and a palladium catalyst.
Aplicaciones Científicas De Investigación
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one has been studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against several enzymes, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are involved in the regulation of cell growth and differentiation. Inhibition of these enzymes has been linked to the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes.
Propiedades
Número CAS |
1217-75-0 |
|---|---|
Nombre del producto |
1-Methyl-2-phenyl-2,3-dihydroquinazolin-4-one |
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-methyl-2-phenyl-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-17-13-10-6-5-9-12(13)15(18)16-14(17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,16,18) |
Clave InChI |
GGASRPKQQISEKD-UHFFFAOYSA-N |
SMILES |
CN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canónico |
CN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Sinónimos |
2,3-Dihydro-1-methyl-2-phenylquinazolin-4(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



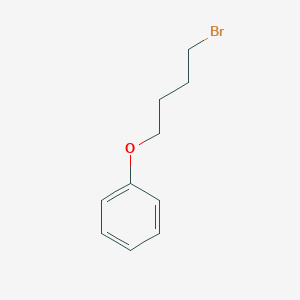
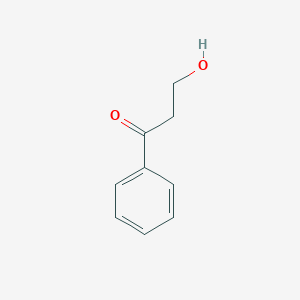
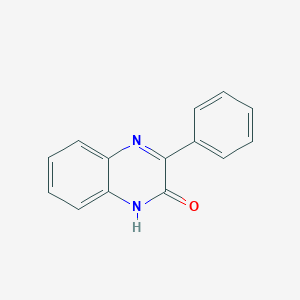
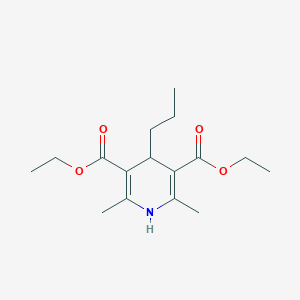
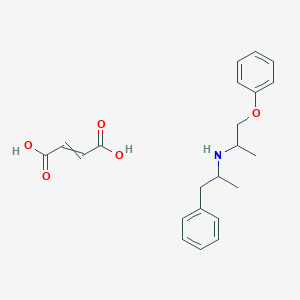
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
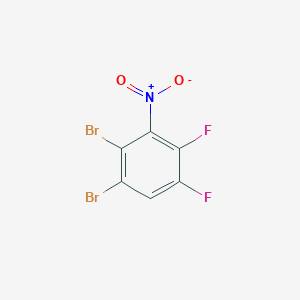
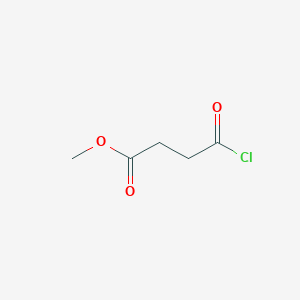
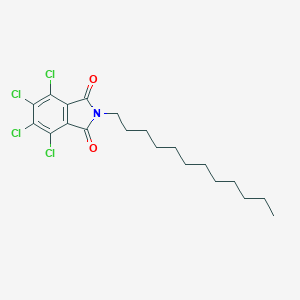


![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)
